molecular formula C6H11N B1296546 7-Azabicyclo[4.1.0]heptane CAS No. 286-18-0

7-Azabicyclo[4.1.0]heptane

Cat. No.: B1296546
CAS No.: 286-18-0
M. Wt: 97.16 g/mol
InChI Key: DINLIZUFVHTMDX-UHFFFAOYSA-N
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Description

Significance of Bridged Aziridines in Synthetic Methodologies

Aziridines, as a class of compounds, are highly valuable in synthetic chemistry because their substantial ring strain and reactive carbon-nitrogen bonds make them exceptionally reactive building blocks. wikipedia.orgasianpubs.org This reactivity is pivotal for a wide range of transformations in organic synthesis, particularly in the construction of complex molecules like natural products and pharmaceuticals. asianpubs.org The ring-opening reactions of aziridines are fundamental for creating valuable products such as 1,2-diamines and amino alcohols. nih.gov

Bridged aziridines, such as 7-azabicyclo[4.1.0]heptane, are of particular interest because their rigid, fused-ring structure enforces a specific three-dimensional geometry. This structural constraint allows for a high degree of stereocontrol in chemical reactions, which is a crucial aspect of modern synthetic chemistry. The fusion of the aziridine (B145994) to a larger ring, in this case, a cyclohexane (B81311) ring, can influence the regioselectivity and stereoselectivity of ring-opening reactions. For instance, the ring-closure to form cyclohexenimine and its subsequent ring-opening with reagents like hydrogen chloride have been shown to proceed with inversion of configuration at the carbon atom, demonstrating the stereochemical predictability of these systems. acs.org These characteristics make bridged aziridines powerful intermediates for synthesizing stereochemically defined nitrogen-containing compounds.

Historical Context of this compound Research

While the broader field of aziridine chemistry saw a significant surge in interest around the 1940s, research into this compound, specifically, has its own notable history. nih.gov A foundational paper published in 1952 detailed the preparation of "cyclohexenimine" by treating trans-2-aminocyclohexanol with sulfuric acid to form a sulfate (B86663) ester, which was then cyclized with sodium hydroxide (B78521). acs.orgacs.org This early work established the stereochemistry of both the ring-closure and ring-opening reactions, showing them to be analogous to those of the well-studied cyclohexene (B86901) oxide. acs.org

This initial research laid the groundwork for future investigations into the reactivity and synthetic utility of this specific bridged aziridine. Over the decades, research has expanded to include the synthesis of various derivatives and their application as intermediates. For example, derivatives have been explored for their potential as analgesics and anti-inflammatory agents. The development of methods to create derivatives, such as 7-methyl-aza-bicyclo ucdavis.eduheptane from cyclohexene oxide, highlights the continued efforts to build upon this foundational scaffold. google.com

Overview of Current Research Frontiers

Contemporary research on this compound and its derivatives is vibrant and multifaceted, focusing on developing novel synthetic methods, exploring new reaction pathways, and applying these compounds as building blocks for complex targets. A significant area of investigation involves cycloaddition reactions. For instance, the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylene (B1199291) dicarboxylate was found to proceed with complete stereoselectivity. ucdavis.edufigshare.comnih.govacs.org Quantum chemical calculations have been employed to understand the stepwise mechanism of this cyclization and the subsequent electrocyclic ring-opening, providing deep mechanistic insights. ucdavis.edufigshare.comacs.org

Modern synthetic approaches are also being developed to improve the efficiency and safety of aziridine synthesis. Telescoped continuous flow processes, for example, allow for the preparation of N-sulfonyl aziridines from 1,2-amino alcohols and their subsequent in-situ ring-opening, which minimizes the handling of potentially hazardous intermediates. organic-chemistry.org Furthermore, electrochemical methods are emerging as a novel strategy for aziridination by coupling widely available amines with unactivated alkenes. nih.gov

The compound and its derivatives continue to be crucial intermediates in the synthesis of functional molecules. Research has shown their utility in creating bicyclic N-Boc protected γ-amino acids and other valuable building blocks. researchgate.net The regioselective ring-opening of these bicyclic systems provides access to trans-2,6-disubstituted piperidines, which are important structural motifs in medicinal chemistry. researchgate.net Derivatives are also being investigated for their potential neuroactive and antimicrobial properties.

Table 2: Selected Modern Synthetic Reactions Involving this compound Derivatives
Reactant(s)Reagent(s)Product TypeResearch FocusCitation(s)
(Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, Dimethyl acetylene dicarboxylate (DMAD)Toluene, 60 °CCyclobutene (B1205218) derivativeStereoselective [2+2] cycloaddition/electrocyclic ring-opening ucdavis.edufigshare.comnih.govacs.org
N-tosyliodoaziridine derivatives, Electron-rich alkenesEt₃BOxygen-functionalized pyrrolidinesIodine atom transfer [3+2] cycloaddition nih.gov
1,2-Amino alcoholsVariousN-sulfonyl aziridinesContinuous flow synthesis and telescoped reactions organic-chemistry.org
Primary amines, AlkenesThianthrene (electro-oxidized)N-alkyl aziridinesElectrochemical synthesis nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-4-6-5(3-1)7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINLIZUFVHTMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338463, DTXSID70870494
Record name 7-Azabicyclo[4.1.0]heptane
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Record name CERAPP_52743
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URL https://comptox.epa.gov/dashboard/DTXSID70870494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-18-0
Record name 7-Azabicyclo[4.1.0]heptane
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Record name 7-azabicyclo[4.1.0]heptane
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Synthetic Methodologies for 7 Azabicyclo 4.1.0 Heptane and Its Derivatives

Classical Approaches to Aziridine (B145994) Ring Formation in Bicyclic Systems

The formation of the aziridine ring in bicyclic systems like 7-Azabicyclo[4.1.0]heptane has traditionally relied on intramolecular cyclization reactions of appropriately substituted cyclohexane (B81311) precursors.

Cyclization Reactions from Substituted Cyclohexanol Derivatives

A primary and straightforward route to the this compound scaffold involves the cyclization of vicinal amino alcohols, specifically trans-2-aminocyclohexanol. acs.org This method hinges on the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by the neighboring amino group in an intramolecular nucleophilic substitution reaction.

One common approach is the reaction of cyclohexene (B86901) oxide with an amine, such as methylamine, to produce an o-aminocyclohexanol intermediate. google.com This intermediate can then be treated with reagents like phosphorus tribromide or bromine in the presence of a base like triethylamine (B128534) to facilitate the ring closure to the corresponding this compound derivative. google.com Another method involves the reaction of cyclohexene oxide with sodium azide, followed by a Staudinger reaction with triphenylphosphine (B44618) to yield this compound. researchgate.netkyoto-u.ac.jp

The activation of the hydroxyl group can also be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. researchgate.net Subsequent treatment with a base promotes the cyclization to form the aziridine ring. For instance, N-tosyl aziridines can be synthesized from 2-amino alcohols in a one-pot procedure involving tosylation and in situ cyclization with a base like potassium hydroxide (B78521) or potassium carbonate. nih.govresearchgate.net

Adaptations of the Wenker Synthesis

The Wenker synthesis, a classical method for preparing aziridines from β-amino alcohols, has been adapted for the synthesis of this compound. thieme-connect.comresearchgate.netwikipedia.org The traditional Wenker synthesis involves the reaction of a β-amino alcohol with sulfuric acid at high temperatures to form a sulfate (B86663) ester, which then cyclizes upon treatment with a strong base. wikipedia.org

However, the harsh conditions of the original Wenker synthesis can lead to side reactions and are not suitable for all substrates. thieme-connect.comresearchgate.net To address these limitations, milder and improved variations have been developed. One such modification involves the use of chlorosulfonic acid to form the hydrogen sulfate of the amino alcohol, which can then be cyclized under milder basic conditions, for instance, using sodium carbonate. researchgate.netthieme-connect.com This improved method has been successfully applied to the synthesis of this compound from trans-2-aminocyclohexanol, providing a good yield of the desired product. thieme-connect.comresearchgate.net

Advanced Aziridination Strategies

More recent developments in synthetic methodology have introduced advanced strategies for the formation of the aziridine ring, often employing transition-metal catalysts to achieve high efficiency and selectivity.

Transition-Metal-Catalyzed Aziridination

Transition-metal catalysis offers powerful tools for the direct aziridination of alkenes, providing an alternative to the classical cyclization methods. These reactions typically involve the transfer of a nitrene group from a nitrogen source to the double bond of an alkene.

Rhodium(II) carboxylates, such as Rh₂(OAc)₄ and Rh₂(esp)₂, are effective catalysts for the aziridination of olefins. nih.gov While the direct rhodium-catalyzed aziridination of cyclohexene to form the parent this compound is a plausible transformation, specific examples focusing on allene (B1206475) aziridination leading to derivatives of this bicyclic system are also of interest. These catalysts can facilitate the transfer of a nitrene moiety from a suitable precursor to an allene, leading to the formation of a vinylaziridine. This methodology provides a route to functionalized aziridines that can be further elaborated.

Palladium catalysts have been employed in the synthesis of N-aryl-7-azabicyclo[4.1.0]heptane derivatives. kyoto-u.ac.jp These reactions typically involve the palladium-catalyzed amination of aryl bromides with this compound. kyoto-u.ac.jp For instance, the reaction of this compound with an aryl bromide in the presence of a palladium catalyst and a suitable base can afford the corresponding N-arylated product. kyoto-u.ac.jp

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of more complex structures derived from this compound. For example, the reaction of N-tosyl-7-azabicyclo[4.1.0]heptane with 2-iodothiophenol (B3069315) derivatives, catalyzed by palladium, leads to the formation of 1,4-thiazepine compounds in good yields. researchtrend.net

Data Tables

Table 1: Selected Yields for the Synthesis of this compound and Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
trans-2-Aminocyclohexanol1. Chlorosulfonic acid2. Sodium HydroxideThis compound67 thieme-connect.comresearchgate.netresearchgate.net
Cyclohexene1. Sodium azide2. TriphenylphosphineThis compound79 kyoto-u.ac.jp
CyclohexeneHydroxylamine-O-sulfonic acid, Piperidine (B6355638), HFIPThis compound62 chemrxiv.org
This compound, 2-BromopyridinePd₂(dba)₃, rac-BINAP, NaOtBu7-(2-Pyridinyl)-7-azabicyclo[4.1.0]heptane70 kyoto-u.ac.jp
N-Tosyl-7-azabicyclo[4.1.0]heptane, 2-IodothiophenolPalladium Catalyst1,4-Thiazepine derivative93 researchtrend.net

Metal-Free Oxidative Cyclopropanation of Aza-1,6-enynes

A novel and sustainable, transition-metal-free methodology has been developed for the oxidative cyclopropanation of aza-1,6-enynes, yielding functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgdntb.gov.ua This approach is noteworthy for its operational simplicity, rapid reaction times, and broad substrate scope with good to excellent yields. rsc.orgrsc.org The reaction proceeds via a radical cascade mechanism, forming four new bonds in a single step under mild conditions. rsc.org

The proposed mechanism, supported by online ESI-MS spectroscopy, involves the generation of an OH radical that attacks the alkyne of the aza-1,6-enyne substrate. rsc.org This initiates a cascade of radical reactions leading to the final trione (B1666649) product. rsc.org Key reagents in this process are iodine (I2) and tert-butyl hydroperoxide (TBHP). rsc.org

Table 1: Substrate Scope for Metal-Free Oxidative Cyclopropanation

Substrate (aza-1,6-enyne)Product (azabicyclo[4.1.0]heptane-2,4,5-trione)Yield (%)
N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide3-aza-1-phenyl-6-(p-tolyl)bicyclo[4.1.0]heptane-2,4,5-trione85
N-(3-(4-methoxyphenyl)propioloyl)-N-(p-tolyl)methacrylamide1-(4-methoxyphenyl)-3-aza-6-(p-tolyl)bicyclo[4.1.0]heptane-2,4,5-trione82
N-(3-(4-chlorophenyl)propioloyl)-N-(p-tolyl)methacrylamide1-(4-chlorophenyl)-3-aza-6-(p-tolyl)bicyclo[4.1.0]heptane-2,4,5-trione78
N-(3-cyclohexylpropioloyl)-N-(p-tolyl)methacrylamide1-cyclohexyl-3-aza-6-(p-tolyl)bicyclo[4.1.0]heptane-2,4,5-trione75

This table is a representative example based on the described methodology and is not exhaustive of all possible substrates.

Photochemical Cyclization Routes

Photochemical methods, particularly [2+2] cycloadditions, provide a powerful tool for the construction of cyclobutane (B1203170) rings, which can be precursors to or part of more complex bicyclic systems. tum.de While direct photochemical synthesis of the this compound core is less commonly detailed, intramolecular [2+2] photochemical cyclization of substrates like cinnamic acid N-allyl amides has been used to create related azabicyclo[3.2.0]heptane systems. researchgate.net This highlights the potential of photochemical strategies in synthesizing related bicyclic amine structures. researchgate.net The principles of these reactions, which involve the excitation of an olefin by UV or visible light to induce cycloaddition, could be adapted for the synthesis of the this compound skeleton. tum.de

Synthesis of Functionalized this compound Building Blocks

Divergent Synthetic Strategies for Functional Group Incorporation

Another strategy involves the dihalocyclopropanation of N-Boc-protected cyclic enamines to produce stable N-Boc-bicyclic secondary cyclopropylamines. rsc.org Subsequent deprotection and reductive amination with aldehydes or ketones can trigger a cyclopropane (B1198618) ring cleavage, leading to functionalized and ring-expanded products like tetrahydropyridines and tetrahydroazepines. rsc.org

Preparation of Bicyclic Aziridinium (B1262131) Ion Precursors

A straightforward method for the preparation of stable bicyclic aziridinium ions, specifically 1-azoniabicyclo[4.1.0]heptane tosylate, has been developed. nih.govjove.com This is achieved by the intramolecular cyclization of 2-(4-toluenesulfonyloxybutyl)aziridine upon stirring in acetonitrile (B52724) at room temperature. jove.comdntb.gov.ua These bicyclic aziridinium ions are valuable precursors for the synthesis of various azaheterocycles. nih.govnih.gov

The high ring strain of the aziridinium ion facilitates ring-opening reactions with a variety of nucleophiles. dntb.gov.ua These reactions proceed with high regio- and stereoselectivity, allowing for the synthesis of substituted piperidines and azepanes. nih.govdntb.gov.ua Nucleophilic attack can occur at either the bridge or the bridgehead carbon, leading to different ring-expanded products. nih.gov This strategy has been successfully applied to the efficient and stereoselective synthesis of biologically important natural products. jove.comdntb.gov.ua

Table 2: Ring-Opening Reactions of 1-Azoniabicyclo[4.1.0]heptane Tosylate

NucleophileProductRing System
Water(S)-1-[(R)-1-Phenylethyl]azepan-3-olAzepane
Sodium Azide(3R,4R)-3-Azido-1-[(R)-1-phenylethyl]azepan-4-olAzepane
Acetate[(2R,3R,4R)-3,4-Bis(benzyloxy)-1-((S)-1-phenylethyl)piperidin-2-yl]methyl acetatePiperidine

This table illustrates the versatility of the bicyclic aziridinium ion in synthesizing different azaheterocycles. nih.gov

Reactivity and Mechanistic Investigations of 7 Azabicyclo 4.1.0 Heptane Systems

Ring Strain and Thermodynamic Driving Forces in Aziridine (B145994) Ring Opening

The reactivity of aziridines, including those within the 7-azabicyclo[4.1.0]heptane system, is largely governed by their significant ring strain, which is comparable to that of cyclopropanes and oxiranes. nih.govjove.com This strain arises from the deviation of the bond angles within the three-membered ring from the ideal tetrahedral or trigonal planar geometries. The release of this ring strain is a powerful thermodynamic driving force for ring-opening reactions, leading to the formation of more stable, larger ring systems or acyclic compounds. nih.govjove.com

The reactivity of the aziridine nitrogen is a critical factor. "Non-activated" aziridines, which have an electron-donating group on the nitrogen, are relatively stable and require activation, typically by protonation or conversion into an aziridinium (B1262131) ion, to undergo nucleophilic attack. nih.govresearchgate.net In contrast, "activated" aziridines, bearing an electron-withdrawing group on the nitrogen, are more susceptible to direct nucleophilic ring-opening. nih.govic.ac.uk In the context of this compound, the formation of a bicyclic aziridinium ion is a common strategy to facilitate ring-opening, as the release of strain provides a strong thermodynamic impetus for the reaction to proceed. nih.govjove.comresearchgate.net

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening reactions of this compound systems are synthetically valuable for the creation of functionalized azaheterocycles. nih.govjove.com The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the substituents on the bicyclic system, and the reaction conditions.

The formation of a 1-azoniabicyclo[4.1.0]heptane ion, a bicyclic aziridinium ion, is a key step in many ring-opening reactions of this compound derivatives. nih.govjove.comresearchgate.net These transient intermediates are highly reactive and readily undergo nucleophilic attack. jove.com The regioselectivity of this attack is a subject of considerable interest, as it dictates the structure of the resulting product.

Nucleophilic attack on the 1-azoniabicyclo[4.1.0]heptane system can occur at either the bridge or the bridgehead carbon atoms. nih.govjove.com The preferred site of attack is influenced by a combination of steric and electronic factors, as well as the nature of the incoming nucleophile. nih.govrsc.org Computational studies have been employed to rationalize the observed regioselectivity in these ring-expansion reactions. rsc.org

Generally, the attack at the less sterically hindered bridge carbon is favored, leading to the formation of a six-membered piperidine (B6355638) ring. Conversely, attack at the bridgehead carbon results in a seven-membered azepane ring. nih.govjove.com The careful selection of nucleophiles and reaction conditions allows for the selective synthesis of either heterocyclic system. nih.gov

The nucleophilic ring-opening of 1-azoniabicyclo[4.1.0]heptane ions provides a versatile and stereospecific route to substituted piperidines and azepanes. nih.govjove.comdntb.gov.ua This methodology has been successfully applied to the synthesis of various biologically active natural products and their analogues, including fagomine, sedamine, allosedamine, and balanol. nih.govjove.comdntb.gov.ua

The reaction proceeds with a high degree of regio- and stereocontrol, allowing for the synthesis of enantiopure piperidines and azepanes from chiral precursors. nih.govjove.com For instance, the ring-opening of a 1-azoniabicyclo[4.1.0]heptane tosylate with various nucleophiles has been shown to yield substituted piperidines and azepanes in a predictable manner. nih.govjove.com

Table 1: Regioselective Ring-Opening of a 1-Azoniabicyclo[4.1.0]heptane Tosylate

NucleophileProduct TypeReference
AcetatePiperidine nih.govjove.com
NitrilePiperidine nih.govjove.com
Organocopper Reagents2-Alkylsubstituted Piperidine researchgate.net
AzideAzepane jove.com

This synthetic strategy highlights the utility of this compound systems as precursors to valuable azaheterocycles. The ability to control the regioselectivity of the ring-opening reaction by choosing the appropriate nucleophile makes this a powerful tool in organic synthesis. nih.govjove.comresearchgate.net

Methylene (B1212753) aziridines derived from the this compound framework exhibit unique reactivity due to the presence of the exocyclic double bond. These systems can undergo nucleophilic ring-opening reactions that differ from those of their saturated counterparts.

In the case of N-alkenyl-7-azabicyclo[4.1.0]heptanes, the aziridine ring can participate in cycloaddition reactions followed by electrocyclic ring-opening. ucdavis.edunih.gov For example, the reaction of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylenedicarboxylate (B1228247) proceeds via a stepwise mechanism to form a cyclobutene (B1205218) intermediate, which then undergoes a stereoselective electrocyclic ring-opening. ucdavis.edunih.gov While this is not a direct nucleophilic attack on the aziridine ring, it demonstrates the influence of the N-alkenyl substituent on the reactivity of the bicyclic system.

More directly, in systems where the aziridine is part of a larger conjugated system, such as in certain methylene aziridines, nucleophilic attack can be directed to the allylic carbons. This type of reactivity is influenced by the electronic nature of the substituents on both the aziridine ring and the methylene group. The regioselectivity of such attacks would be governed by the relative electrophilicity of the aziridine carbons versus the allylic carbon.

Ring Opening of Methylene Aziridines

Cycloaddition Reactions Involving this compound

Cycloaddition reactions involving derivatives of this compound provide a powerful method for constructing complex polycyclic frameworks. A notable example is the reaction of N-alkenyl aziridines, which can be generated from allyl aziridines via isomerization, with suitable dienophiles. acs.org

The [2+2] cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylene (B1199291) dicarboxylate (DMAD) has been shown to proceed with complete stereoselectivity. acs.orgucdavis.edunih.gov This reaction, conducted at 60 °C in toluene, takes advantage of the Z-configuration of the enamine, which is selectively formed from the corresponding allyl aziridine using rhodium hydride catalysts. acs.org The cycloaddition yields a cyclobutene product with syn substituents, preserving the stereochemistry of the enamine. acs.orgresearchgate.net While photochemical [2+2] cycloadditions are common, this thermal reaction highlights a specific reactivity pattern for this bicyclic system. acs.org

Quantum chemical calculations (using B3LYP density functional theory) have been employed to elucidate the mechanism of the cycloaddition between (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane and DMAD. acs.orgnih.govfigshare.com These studies revealed that a concerted [2+2] pathway, which would require a strained Möbius orbital array for a thermal reaction, is energetically unfavorable. acs.org Instead, the reaction proceeds through a stepwise mechanism. acs.orgucdavis.edunih.gov

The preferred pathway involves the formation of a zwitterionic intermediate. ucdavis.eduresearchgate.net The calculations indicate that the observed complete stereoselectivity is likely due to the short lifetime of this intermediate, which cyclizes before any bond rotation can occur that would scramble the stereochemistry. acs.org This stepwise, zwitterionic pathway is a key mechanistic feature of the reactivity of N-alkenyl this compound systems with electron-deficient alkynes. acs.orgucdavis.edu

Electrocyclic Ring-Opening Processes of Cycloadducts

The cyclobutene adducts formed from the [2+2] cycloaddition reactions are themselves subject to further transformations, most notably electrocyclic ring-opening. acs.orgucdavis.edu This pericyclic reaction involves the cleavage of the cyclobutene ring to form a conjugated diene, specifically a dienamine in this case. ucdavis.edumsu.edu The stereochemical course of this ring-opening is governed by the principles of orbital symmetry. msu.edu

The electrocyclic ring-opening of the cyclobutene derived from (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane and DMAD is a conrotatory process, as predicted by the Woodward-Hoffmann rules for a thermal 4π-electron system. acs.orgscribd.com This conrotatory motion can, in principle, lead to two different diastereomeric dienamines, described as "methyl-in" and "methyl-out". ucdavis.edunih.gov

Computational studies have shown a distinct preference, or torquoselectivity, for one of these pathways. acs.orgscribd.com The ring-opening that leads to the "methyl-in" dienamine is favored by approximately 4–5 kcal/mol over the formation of the "methyl-out" product. acs.orgucdavis.edunih.gov This preference is consistent with established models of torquoselectivity where electron-donating groups, in this case the methyl group, prefer to rotate outward during the conrotatory process to minimize steric interactions. scribd.com

Table 1: Calculated Energy Preference in Dienamine Formation This interactive table summarizes the calculated energy difference between the two possible dienamine products.

Product Relative Energy (kcal/mol)
"Methyl-in" Dienamine 0 (Preferred Product)
"Methyl-out" Dienamine +4 to +5

Data sourced from quantum chemical calculations. acs.orgucdavis.edunih.gov

Furthermore, the nitrogen atom influences the electronic properties of the reacting enamine system. In the subsequent electrocyclic ring-opening, the nitrogen lone pair is part of the resulting dienamine system. The stereochemical and electronic constraints imposed by the fused aziridine ring contribute to the high torquoselectivity observed in the formation of the final dienamine product. acs.orgnih.gov The entire reaction sequence, from the isomerization of the allyl aziridine to the final electrocyclic ring-opening, demonstrates a remarkable level of stereocontrol, largely attributable to the structural influence of the this compound core. acs.orgucdavis.edunih.gov

Radical-Mediated Reactions

The generation of radical species from this compound derivatives opens up pathways for complex molecular rearrangements and functionalizations.

Aziridinylcarbinyl radicals, generated from this compound systems, are known to undergo rapid rearrangement through β-cleavage. lboro.ac.uk This process involves the breaking of a bond β to the radical center, leading to the opening of the strained aziridine ring. lboro.ac.ukscribd.comepdf.pub The resulting radical intermediates can then participate in subsequent reactions, such as cyclizations and additions.

For instance, treatment of N-tosyliodoaziridine derivatives with triethylborane (B153662) (Et3B) can efficiently produce azahomoallyl radical species. acs.org These radicals can then engage in iodine atom transfer [3 + 2] cycloaddition reactions with electron-rich alkenes to form functionalized pyrrolidine (B122466) derivatives. acs.org

A key aspect of the β-cleavage of aziridinylcarbinyl radicals is the selectivity between the cleavage of the carbon-carbon (C-C) bond and the carbon-nitrogen (C-N) bond of the aziridine ring. lboro.ac.uk Theoretical calculations on certain aziridinylcarbinyl radical systems predict that C-N bond cleavage is kinetically favored. scribd.comepdf.pub

Experimental studies have shown that this selectivity can be influenced by the substitution pattern on the aziridine ring. For example, the presence of a phenyl stabilizing group attached to the aziridine ring has been found to promote cleavage of the C-C bond. lboro.ac.uk In other systems, such as those derived from the reaction of N-methyl-5-[imidazol-1-yl(thiocarbonyl)oxy]-1-phenyl-7-azabicyclo[4.1.0]heptane, C-N bond homolysis is observed under radical conditions. lboro.ac.uk

The reaction of an optically active bicyclic iodoaziridine, (1S,2S,6S)-2-iodo-7-(p-toluenesulfonyl)-7-azabicyclo[4.1.0]heptane, with alkenes proceeds via regioselective C-N bond cleavage of the aziridinylalkyl radical intermediate. This leads to the formation of optically active octahydroindole derivatives. acs.org

Acid-Catalyzed Rearrangements

The strained nature of the this compound ring system also makes it susceptible to acid-catalyzed rearrangements, leading to the formation of diverse and complex heterocyclic structures.

In the presence of an acid catalyst, this compound derivatives can undergo ring-opening and subsequent intramolecular cyclization reactions to afford polycyclic heterocyclic compounds. For example, certain N-substituted 1-phenyl-7-azabicyclo[4.1.0]heptan-5-ols have been observed to undergo interesting acid-catalyzed rearrangements to form diazadioxabicyclo[2.2.2]octanes. lboro.ac.uk

These rearrangements highlight the synthetic utility of the this compound scaffold as a building block for accessing a variety of complex molecular architectures. The specific outcome of these reactions is often dependent on the nature of the substituents on the bicyclic system and the reaction conditions employed.

Computational Chemistry and Theoretical Studies on 7 Azabicyclo 4.1.0 Heptane

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in detailing the step-by-step processes of chemical reactions involving 7-azabicyclo[4.1.0]heptane. By modeling the behavior of electrons, these methods can elucidate complex reaction mechanisms, such as those in cycloadditions and ring-opening processes. This allows for the identification of reactants, products, intermediates, and the transition states that connect them, thereby clarifying the most probable reaction pathway.

Density Functional Theory (DFT) has proven to be a particularly robust computational method for investigating the electronic properties and reactivity of many-electron systems, including derivatives of this compound. A notable application is the study of the cycloaddition reaction between (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane and dimethyl acetylene (B1199291) dicarboxylate (DMAD). nih.govucdavis.edu

Initial experimental work showed this reaction to proceed with complete stereoselectivity. nih.govucdavis.edu To understand the underlying mechanism, quantum chemical calculations using the B3LYP functional, a common DFT method, were employed. nih.gov The calculations were crucial in evaluating the mechanism of the cyclization process and the subsequent electrocyclic ring-opening of the resulting cyclobutene (B1205218). nih.govucdavis.edu DFT calculations have also been instrumental in distinguishing between different potential pathways, such as stepwise radical-mediated versus concerted mechanisms in other cycloaddition reactions.

Furthermore, the calculations examined the subsequent electrocyclic ring-opening reaction of the cyclobutene intermediate. The analysis showed a distinct energetic preference for the formation of one stereoisomer over another. The ring-opening pathway leading to the "methyl-in" dienamine product was found to be favored by approximately 4-5 kcal/mol over the pathway leading to the "methyl-out" product. nih.govucdavis.edu This computational finding successfully explained the experimentally observed stereoselectivity.

Reaction StepPreferred PathwayEnergy Preference (kcal/mol)
CycloadditionStepwiseLower activation energy than concerted
Ring Opening"methyl-in" dienamine~ 4-5

Computational Analysis of Intermediates and Transition States

The theoretical study of reactions involving this compound derivatives extends to the detailed analysis of transient species. By mapping the potential energy surface, computational methods can identify the structures and energies of intermediates and the transition states that link them.

In the DFT study of the reaction between (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane and DMAD, a zwitterionic intermediate was identified as part of the preferred stepwise cycloaddition mechanism. ucdavis.edu The ability to calculate the geometries and energies of such short-lived species is a significant advantage of computational chemistry. Similarly, DFT computations on related bicyclic systems have been used to predict the structures of transition states, which is critical for understanding stereochemical outcomes and reaction rates.

Predictive Modeling of Reactivity Profiles

Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR), can be used to forecast the reactivity or biological activity of a series of related compounds. For derivatives of this compound, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.net

These models generate a statistical correlation between the three-dimensional properties of molecules and their observed activities. For a series of P450 inhibitors, a CoMSIA model yielded a highly predictive model with strong statistical validation, as shown by the parameters in the table below. researchgate.net Such models are valuable for guiding the synthesis of new derivatives with targeted functionalities and reactivity profiles. researchgate.net

ModelR² (non-cross-validated)F valueStandard Error of PredictionStandard Error of Estimate
CoMSIA 0.6390.95392.8020.4020.146
CoMFA 0.6800.922114.3510.364-

Applications in Advanced Organic Synthesis

Precursors for Complex Nitrogen Heterocycles.smolecule.comresearchgate.netkyoto-u.ac.jpthieme-connect.deresearchgate.net

7-Azabicyclo[4.1.0]heptane and its derivatives serve as key precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. smolecule.comresearchgate.netkyoto-u.ac.jpthieme-connect.deresearchgate.net The ability to selectively open the three-membered aziridine (B145994) ring allows for the introduction of various functional groups and the formation of larger ring systems.

The strained aziridine ring of this compound can participate in cycloaddition reactions to furnish five- and six-membered heterocyclic rings. For instance, cycloaddition reactions with various double bonds can lead to the formation of bridged bicyclic frameworks in high yields. researchgate.net Ruthenium-catalyzed cycloadditions, in particular, have been summarized for their effectiveness in forming 5-, 6-, and 7-membered rings. nih.gov

One of the most powerful applications of this compound is its use in the synthesis of highly substituted piperidines and pyrrolidines, which are common motifs in pharmaceuticals and natural products. kyoto-u.ac.jp Ring expansion strategies, often initiated by the opening of the aziridine ring with a nucleophile, provide a direct route to these valuable scaffolds. researchgate.netarkat-usa.org For example, the reaction of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds with aldehydes or ketones under reductive amination conditions can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-expanded products like functionalized halogen-substituted 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org This methodology offers a versatile approach to otherwise difficult-to-access substituted piperidine (B6355638) frameworks.

Stereoselective Construction of Chiral Amine Scaffolds.thieme-connect.dersc.org

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. This compound derivatives have proven to be valuable starting materials for the stereoselective construction of chiral amine scaffolds. The inherent chirality of substituted 7-azabicyclo[4.1.0]heptanes can be transferred to the products of ring-opening reactions, allowing for the synthesis of optically active piperidines and other nitrogenous compounds. The use of chiral auxiliaries or catalysts in reactions involving this compound allows for the asymmetric synthesis of complex amine-containing molecules. scispace.com

Synthesis of Biologically Relevant Organic Molecules

The utility of this compound extends to the synthesis of molecules with significant biological activity, including alkaloids and novel therapeutic agents.

The structural motifs accessible from this compound are found in a variety of naturally occurring alkaloids. researchgate.net Synthetic strategies that employ the ring expansion of aziridines fused to cyclic systems have been successfully used to obtain biologically active alkaloids. researchgate.net For instance, a formal synthesis of (+)-Epiquinamide, a member of the quinolizidine (B1214090) alkaloid family, has been achieved utilizing a strategy involving a bicyclo[4.1.0]heptane core. escholarship.org

The rigid bicyclic framework of this compound and its derivatives makes them attractive scaffolds for the design of new pharmaceutical compounds. By serving as a constrained analog of more flexible amines, this scaffold can help to define the optimal geometry for binding to biological targets. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. chemimpex.com Furthermore, the ability to functionalize the scaffold at various positions allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. The development of synthetic routes to functionalized azabicyclo[4.1.0]heptane derivatives continues to be an active area of research, providing new tools for medicinal chemists. researchgate.net

Building Blocks for Advanced Medicinal Chemistry Research

Rigid 3D-Shaped and sp3-Enriched Frameworks

The quest for novel drug candidates has increasingly shifted towards molecules with greater three-dimensional complexity and a higher fraction of sp³-hybridized carbon atoms. These sp³-enriched frameworks offer improved physicochemical properties and can explore chemical space more effectively than their flatter, aromatic counterparts. nih.gov In this context, this compound and its derivatives have emerged as valuable building blocks for the construction of rigid, 3D-shaped molecular scaffolds. researchgate.netresearchgate.net The inherent strain and defined stereochemistry of the bicyclic aziridine system make it a powerful tool for introducing structural complexity and precise spatial arrangements into molecules. illinois.edu

Research has demonstrated the utility of azabicyclo[4.1.0]heptane derivatives in generating novel scaffolds that adhere to the principles of lead-likeness, which favor rigid and three-dimensional structures as promising starting points for drug discovery projects. researchgate.netresearchgate.net These frameworks are particularly sought after in fragment-based lead discovery (FBLD), a strategy that utilizes smaller, less complex molecules to identify initial hits against biological targets. nih.gov The defined three-dimensional shape of scaffolds derived from this compound provides distinct exit vectors for fragment growth, allowing for the systematic exploration of binding pockets in proteins and other biological targets. nih.gov

An efficient, divergent synthetic strategy has been developed to access a variety of 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives. researchgate.net This approach starts from a common precursor, which is then elaborated into a library of bifunctional compounds. These compounds feature the rigid bicyclic core and one or more functional groups that can be used for further chemical modifications. researchgate.netresearchgate.net

The strategic use of the aziridine ring within the bicyclic system is crucial. The ring-opening reactions of aziridines are well-established methods for introducing new functional groups and building larger, more complex structures. nih.govresearchgate.netnih.gov The regioselectivity and stereoselectivity of these ring-opening reactions can be controlled, allowing for the precise construction of target molecules with defined three-dimensional arrangements. nih.govnih.gov This level of control is essential for creating molecules designed to interact specifically with biological targets. ontosight.ai

The table below summarizes key compounds and intermediates used in the synthesis of rigid 3D-shaped and sp³-enriched frameworks from azabicyclo[4.1.0]heptane derivatives.

Compound NameMolecular FormulaRole in SynthesisReference
This compoundC₆H₁₁NCore bicyclic structure nih.gov
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateC₁₂H₂₁NO₃Common synthetic precursor researchgate.netresearchgate.net
Bicyclic N-Boc protected γ-amino acidNot SpecifiedTarget bifunctional derivative researchgate.netresearchgate.net
This compound, 3,3-diphenyl-C₁₉H₁₉NExample of a substituted derivative with a unique 3D structure ontosight.ai

The synthesis of these sp³-rich frameworks from this compound derivatives highlights a modern approach in medicinal chemistry, moving away from flat, aromatic structures towards more complex, three-dimensional molecules that are better suited for interacting with the intricate binding sites of biological targets. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Aziridine (B145994) Transformations

The transformation of aziridines, the core structural motif of 7-Azabicyclo[4.1.0]heptane, is a vibrant area of research. Scientists are actively developing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this strained heterocyclic system.

A significant focus lies in the creation of catalysts for asymmetric transformations. For instance, chiral zirconium catalysts have been employed in the asymmetric ring-opening of meso-aziridines, including derivatives of this compound. rsc.org These reactions are crucial for the synthesis of enantiomerically pure compounds, which are highly valuable in medicinal chemistry. The use of chiral ligands, such as those derived from BINOL, in conjunction with metal centers like zinc, has also shown promise in controlling the stereochemistry of reactions involving bicyclic aziridines. evitachem.com

Furthermore, the development of organocatalysts presents a metal-free alternative for aziridine transformations. acs.org These catalysts are often more environmentally friendly and less toxic than their transition-metal counterparts. Research is ongoing to design more effective organocatalysts that can facilitate a broader range of reactions with high enantioselectivity. tuwien.at The use of photosensitizers, including organic dyes, is another innovative approach for the generation of nitrenes, which can then be used for the aziridination of alkenes to form structures like this compound. acs.org

Catalyst SystemTransformationKey Features
Chiral Zirconium CatalystAsymmetric ring-opening of meso-aziridinesEnables synthesis of enantiomerically pure products. rsc.org
Zinc/BINOL ComplexesEnantioselective cycloadditionsHigh enantiomeric excess (ee) achieved. evitachem.com
Organic Dyes (Photosensitizers)Alkene aziridinationMetal-free, utilizes light to generate reactive nitrene species. acs.org
Vapol and Vanol Derived CatalystsCatalytic asymmetric aziridinationProvides a route to chiral aziridines. chemrxiv.org

Exploration of New Reactivity Modes for Bicyclic Aziridines

Beyond traditional ring-opening reactions, researchers are exploring novel reactivity modes for bicyclic aziridines like this compound. This includes investigating their participation in cycloaddition reactions and rearrangements, which can lead to the formation of complex molecular architectures.

One area of interest is the cycloaddition of N-alkenyl aziridines. For example, the reaction of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylene (B1199291) dicarboxylate has been shown to proceed with complete stereoselectivity, leading to the formation of a cyclobutene (B1205218) intermediate that subsequently undergoes electrocyclic ring opening. ucdavis.eduresearchgate.net This type of reaction sequence provides a powerful tool for the construction of diverse heterocyclic systems.

Rearrangement reactions of bicyclic aziridines are also being investigated. Under certain conditions, such as in the presence of a base, 7-((4-methylphenyl)sulfonyl)-7-azabicyclo[4.1.0]heptane can rearrange to form an allylic sulfonamide. researchgate.net Understanding and controlling these rearrangements can open up new synthetic pathways to valuable organic molecules. The reactivity of the aziridine ring can also be harnessed in cascade reactions, where an initial ring-opening is followed by further transformations, allowing for the rapid assembly of complex products from simple starting materials. bris.ac.uk

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of flow chemistry with the synthesis and transformation of this compound derivatives offers significant advantages in terms of safety, efficiency, and sustainability.

Flow reactors provide excellent control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions involving reactive intermediates like nitrenes. acs.org This enhanced control can lead to higher yields and purities, reducing the need for extensive purification steps. For example, photochemical aziridination reactions have been successfully transferred from batch to flow conditions, resulting in a significant reduction in reaction time and an increase in productivity. acs.org

Sustainable synthesis also involves the use of environmentally benign reagents and solvents. Research into the use of hydroxylamine-O-sulfonic acids as aminating agents for the synthesis of N-H aziridines from unactivated olefins represents a step towards greener aziridination methods. chemrxiv.org These methods often operate under mild conditions and avoid the use of heavy metal catalysts.

Technology/ApproachAdvantages for this compound Chemistry
Flow ChemistryImproved safety, better reaction control, increased productivity, and scalability. acs.org
Sustainable ReagentsUse of greener aminating agents like hydroxylamine-O-sulfonic acids reduces environmental impact. chemrxiv.org

Advanced Computational Methods for Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis. For this compound, computational methods are being used to design new reactions, predict their outcomes, and elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations are frequently employed to study the reactivity of aziridines. acs.org These calculations can provide insights into the transition state geometries and activation energies of various reactions, helping chemists to understand the factors that control selectivity. For instance, computational studies have been used to rationalize the stereochemical outcome of cycloaddition reactions involving N-alkenyl aziridines. ucdavis.eduresearchgate.net

Furthermore, computational methods can aid in the design of new catalysts for aziridine transformations. By modeling the interaction between a catalyst and a substrate, researchers can predict which catalyst structures are likely to be most effective and selective. This predictive power can significantly accelerate the discovery of new catalytic systems. As computational power and theoretical models continue to improve, their role in guiding the exploration of this compound chemistry is expected to grow.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity and selectivity. ucdavis.eduresearchgate.netacs.org
Time-Dependent DFT (TD-DFT)Calculation of absorption spectra to identify transient species. acs.org
Quantum Chemical CalculationsEvaluation of reaction pathways and stereoselectivity. ucdavis.eduresearchgate.net

Q & A

Q. What are the most efficient synthetic methodologies for 7-Azabicyclo[4.1.0]heptane derivatives?

A transition-metal-free oxidative cyclopropanation of aza-1,6-enynes enables the synthesis of functionalized this compound-2,4,5-triones under mild conditions. This method forms four bonds in a single step and is compatible with diverse functional groups (e.g., esters, halides) . Alternative routes include Curtius rearrangements and stereoselective bromination followed by NaH-mediated cyclization for bicyclo[2.2.1] analogs, which may be adaptable to the [4.1.0] system .

Q. How can structural confirmation of this compound derivatives be achieved?

Key analytical tools include:

  • Mass spectrometry : Molecular ion peaks (e.g., m/z 97 for C₆H₁₁N) and fragmentation patterns from the EPA/NIH Mass Spectral Database .
  • NMR spectroscopy : Distinct proton environments (e.g., δ 1.58–1.94 ppm for bicyclic protons in anti-malarial derivatives) .
  • X-ray crystallography : Resolve stereochemical ambiguities in substituted derivatives .

Q. What functionalization strategies are viable for the bicyclic framework?

Derivatization often occurs at the nitrogen or bridgehead carbons. For example:

  • Esterification : Methyl esters of this compound-1-carboxylic acid are synthesized via acid-catalyzed reactions .
  • Substitution : Brominated intermediates enable cross-coupling or nucleophilic substitution for pharmacologically active analogs .

Advanced Research Questions

Q. How can reaction pathways for this compound synthesis be mechanistically validated?

Control experiments (e.g., radical scavenger studies) and real-time ESI-MS monitoring are critical. For instance, intermediates in oxidative cyclopropanation were tracked to confirm a radical-mediated pathway involving alkoxy radical generation and cyclization . Computational modeling (DFT) may further validate transition states and regioselectivity.

Q. What are the challenges in optimizing yields for complex bicyclic systems?

Key factors include:

  • Steric hindrance : Bulky substituents reduce cyclization efficiency (e.g., tert-butyl groups lower yields in [2.2.1] analogs) .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve NaH-mediated cyclization by stabilizing intermediates .
  • Temperature control : Mild conditions (25–40°C) minimize side reactions in radical-based syntheses .

Q. How do structural modifications impact biological activity in this compound derivatives?

Case study: A (7-azabicyclo[2.2.1]hept-7-yl)(1-imidazolyl)methanone derivative exhibited anti-malarial activity (Plasmodium falciparum IC₅₀ < 1 µM), attributed to the rigid bicyclic scaffold enhancing target binding . Modifications at the bridgehead (e.g., fluorination) or nitrogen (e.g., carbamate protection) alter metabolic stability and solubility .

Q. How can computational methods guide the design of novel derivatives?

  • Molecular docking : Predict interactions with biological targets (e.g., nicotinic acetylcholine receptors for epibatidine analogs) .
  • ADMET profiling : Use tools like SwissADME to optimize logP, bioavailability, and toxicity for lead compounds .

Data Contradictions and Resolution

Q. Why do reported yields vary for similar synthetic routes?

Discrepancies arise from:

  • Substrate purity : Impurities in aza-enynes reduce cyclopropanation efficiency .
  • Catalyst traces : Residual metals in "transition-metal-free" protocols may inconsistently affect reaction pathways .
  • Workup protocols : Loss of volatile intermediates during purification (e.g., methyl esters) lowers isolated yields .

Q. How to reconcile conflicting spectroscopic data for bicyclic analogs?

Cross-validate using multiple techniques. For example, NMR coupling constants (J = 8–12 Hz for cis-protons) and X-ray data resolve stereoisomerism in [2.2.1] systems, which may inform [4.1.0] structural assignments .

Research Tools and Resources

  • Spectral databases : EPA/NIH Mass Spectral Database for fragmentation patterns .
  • Synthetic protocols : Patent routes for ester derivatives (e.g., 7-azabicyclo[4.1.0]hept-3-ene-3-carboxylates) .
  • Biological assays : Anti-malarial activity screening in Plasmodium cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.